molecular formula C14H11FN2O B2917657 3-(3-fluoro-4-methoxyphenyl)-1H-indazole CAS No. 1267548-62-8

3-(3-fluoro-4-methoxyphenyl)-1H-indazole

Cat. No.: B2917657
CAS No.: 1267548-62-8
M. Wt: 242.253
InChI Key: UDUGNEYNLBAVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluoro-4-methoxyphenyl)-1H-indazole is a chemical compound for research and development purposes. The indazole scaffold is recognized in medicinal chemistry for its prevalence in compounds with significant biological activity . Indazole derivatives are found in a variety of FDA-approved drugs and are frequently investigated as potential therapeutic agents . Researchers value this core structure for its application in developing new chemical entities. This product is intended for laboratory research use only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c1-18-13-7-6-9(8-11(13)15)14-10-4-2-3-5-12(10)16-17-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGNEYNLBAVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole typically involves multistep reactions. One common method includes the use of Grignard reagents, where 3-fluoro-4-methoxyphenylboronic acid is reacted with an appropriate indazole precursor under palladium-catalyzed conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(3-fluoro-4-methoxyphenyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

3-(3-fluoro-4-methoxyphenyl)-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are often mediated through its binding to active sites on proteins, altering their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Key Structural Modifications

  • Substituent Diversity: 3-(Pyrazin-2-yl)-1H-Indazole Derivatives: Optimized with piperidine and 2,6-difluorophenyl groups (e.g., compound 82a), these derivatives exhibit nanomolar inhibition (IC₅₀: 0.4–1.1 nM) against Pim-1/2/3 kinases, critical in cancer cell proliferation . 3-(5′-Substituted-Benzimidazole)-1H-Indazole Derivatives: Compound 105 demonstrates pan-FGFR inhibition (IC₅₀: 0.9–6.1 nM) and near-complete tumor growth suppression (96.9% TGI) in xenograft models, emphasizing the role of benzimidazole moieties in enhancing potency . Styryl-Substituted Indazoles: Derivatives like (E)-3-(3,5-dimethoxystyryl)-6-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-indazole (2d) incorporate styryl and piperazine groups, showing anti-proliferative activity against cancer cell lines .
  • 3-(1H-Benzo[d]imidazol-2-yl)-1H-Indazole Analogs : These compounds inhibit PDK1 kinase, a key regulator of cell survival, through benzoimidazole substitution at the 3-position .

Role of the 3-Fluoro-4-Methoxyphenyl Group

The 3-fluoro-4-methoxyphenyl group is structurally analogous to substituents in Deracoxib (a COX-2 inhibitor), where this moiety contributes to selective enzyme binding . In contrast, indazole derivatives with this group may prioritize kinase inhibition over cyclooxygenase activity, underscoring the scaffold-dependent pharmacological outcomes.

Table 1: Comparative Pharmacological Profiles of Selected Indazole Derivatives

Compound Name Substituents/Modifications Target(s) IC₅₀/Activity Reference
82a Piperidine, 2,6-difluorophenyl Pim-1/2/3 kinases 0.4–1.1 nM
105 Benzimidazole, 3,5-dichloropyridinyl ethoxy FGFR1-4 0.9–6.1 nM
2d Styryl, 4-methylpiperazine Cancer cell lines Anti-proliferative activity
Deracoxib 3-Fluoro-4-methoxyphenyl, sulfonamide COX-2 COX-2 selective inhibition
PDK1 Inhibitors (e.g., EP2694060) Benzoimidazole PDK1 kinase Not reported

Key Findings

  • Substituent Position : The 3-position of indazole is critical for target engagement. For example, benzimidazole or pyrazine substituents enhance kinase affinity , while styryl groups improve cell permeability .
  • Electron-Withdrawing Groups : Fluorine at the 3-position of the phenyl ring (as in Deracoxib) enhances electronegativity, improving binding to hydrophobic kinase pockets .
  • Selectivity Challenges : While 82a and 105 show high potency, off-target effects remain a concern. Structural tuning (e.g., piperazine in 2d ) may mitigate this .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-1H-indazole, identified by its CAS number 1267548-62-8, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activities associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a fluorinated methoxyphenyl group attached to an indazole core, which is known for its diverse pharmacological properties. The presence of the fluorine atom and methoxy group can influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of indazole derivatives, including this compound.

  • In Vitro Studies : Research indicates that compounds with similar structures exhibit potent antiproliferative activity against various cancer cell lines. For instance, a related study reported IC50 values for similar indazole derivatives against MCF-7 breast cancer cells ranging from 0.075 µM to 0.620 µM, demonstrating significant cytotoxic effects at nanomolar concentrations .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Compound AMDA-MB-2310.620
Related Compound BHs578T0.033
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves apoptosis induction and cell cycle arrest. For example, studies have shown that indazole derivatives can disrupt microtubule dynamics, similar to known chemotherapeutic agents like colchicine .

Antiparasitic Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antiparasitic activity.

  • Efficacy Against Parasites : A study highlighted that certain indazole derivatives demonstrated efficacy against both adult and juvenile stages of parasitic worms in vivo, with no significant adverse effects observed at therapeutic doses . This suggests potential applications in treating parasitic infections.

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A series of indazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study found that modifications in the phenyl ring significantly affected the antiproliferative potency, with certain substitutions leading to enhanced activity .
  • Toxicity Assessment : In evaluating safety profiles, compounds were administered to animal models with close monitoring for adverse clinical signs. No significant toxicity was reported, indicating a favorable safety profile for further development .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like nitro-group reductions.
  • Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency.

Q. Table 1: Comparative synthesis methods

MethodCatalystYield (%)Purity (%)Reference
Palladium couplingPd(OAc)₂7298
MechanochemicalCSA6895

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the indazole core (e.g., NH proton at δ 10–12 ppm) and substituents (fluorophenyl: δ 7.2–7.8 ppm; methoxy: δ 3.8–4.0 ppm). Multiplicity analysis resolves positional isomers .
  • X-ray crystallography : SHELXL refinement (via SHELX suite) determines absolute configuration and crystal packing. For example, orthorhombic space groups (e.g., P2₁2₁2₁) are common for similar fluorophenyl-indazoles .
  • HRMS : Confirm molecular formula (C₁₄H₁₀F N₂O) with <5 ppm mass error.

Critical tip : Resolve ambiguities in NOESY/ROESY spectra to distinguish between para- and meta-substituted fluorophenyl groups .

Advanced: How should researchers address contradictions in reported pharmacological activities (e.g., varying IC₅₀ values) across different studies?

Answer:
Contradictions often arise from assay variability, cell line differences, or metabolite interference. Mitigation strategies include:

  • Orthogonal assays : Validate in vitro activity using both fluorescence-based (e.g., FLIPR) and radiometric (e.g., cAMP accumulation) assays .
  • Metabolic stability testing : Use liver microsomes to assess if active metabolites skew results .
  • Structural analogs : Compare with AB-CHFUPYCA (a synthetic cannabinoid with a 3-fluorophenyl-indazole group) to isolate substituent effects .

Case study : Discrepancies in kinase inhibition (e.g., JNK vs. PKA) may reflect off-target binding; employ in silico docking (AutoDock Vina) to predict selectivity .

Advanced: What computational strategies are employed to predict the binding affinity and selectivity of this compound toward target proteins?

Answer:

  • Molecular docking : Use Glide (Schrödinger) or AutoDock to model interactions with targets (e.g., AMPA receptors or HSF1). Focus on fluorophenyl π-stacking and indazole H-bonding .
  • QSAR modeling : Train models on indazole derivatives’ IC₅₀ data (e.g., from PubChem) to predict bioactivity .
  • MD simulations : Run 100-ns trajectories (AMBER) to assess binding stability in physiological conditions .

Example : For mGluR5, prioritize residues S668 and T815 for hydrogen bonding with the methoxy group .

Advanced: What experimental approaches are recommended for evaluating the metabolic stability and in vivo pharmacokinetics of this indazole derivative?

Answer:

  • Microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .
  • Rodent PK studies : Administer IV/PO doses (1–10 mg/kg) to assess bioavailability (AUC₀–₂₄), Cₘₐₓ, and tissue distribution .

Key parameter : Monitor fluorophenyl metabolism (e.g., demethylation to 3-fluoro-4-hydroxyphenyl) using isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.